N-isobutyl-1-isopropyl-1H-pyrazol-5-amine
Description
N-isobutyl-1-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by an isobutyl group attached to the amine nitrogen and an isopropyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₉H₁₉N₃ (molecular weight: 169.27 g/mol). Pyrazol-5-amine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and binding properties.
Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-8(2)7-11-10-5-6-12-13(10)9(3)4;/h5-6,8-9,11H,7H2,1-4H3;1H |
InChI Key |
RYELXUZVWNWICU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=NN1C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of isobutyl hydrazine with isopropyl ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as flow chemistry to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-isobutyl-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-isobutyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares N-isobutyl-1-isopropyl-1H-pyrazol-5-amine with structurally related compounds, focusing on substituent differences and their implications:
Key Observations :
Insights :
Physicochemical and Spectroscopic Properties
Analytical data highlights differences in melting points, solubility, and spectral features:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
